Potassium 2-naphthalenetrifluoroborate
Overview
Description
Potassium 2-naphthalenetrifluoroborate is an organoboron compound with the molecular formula C10H7BF3K. It is a white to almost white crystalline powder that is stable under standard ambient conditions. This compound is primarily used as a reagent in various chemical reactions, particularly in the field of organic synthesis .
Mechanism of Action
Target of Action
Potassium 2-naphthalenetrifluoroborate is a chemical compound used in various chemical reactions. The primary targets of this compound are the reactants in these chemical reactions .
Mode of Action
This compound interacts with its targets by participating in chemical reactions. For instance, it is used as a reactant for iron-promoted hydrolysis, preparation of diaryl selenides using electrophilic selenium species in ionic liquids, and preparation of arylbenzeneacetic acids via palladium-catalyzed cross-coupling reaction with benzeneacetic acids in the presence of amino acid ligands .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. For example, in the preparation of arylbenzeneacetic acids, it may affect the biochemical pathway related to the synthesis of these acids .
Result of Action
The molecular and cellular effects of this compound’s action are the products of the chemical reactions it participates in. For example, in the preparation of arylbenzeneacetic acids, the result of its action would be the formation of these acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its melting point is greater than 300°C, indicating that it is stable at high temperatures .
Biochemical Analysis
Biochemical Properties
Potassium 2-naphthalenetrifluoroborate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as iron-promoted hydrolysis and palladium-catalyzed cross-coupling . The compound’s interaction with these biomolecules is crucial for its function in organic synthesis, where it acts as a reactant to form complex organic structures .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and protein interactions . These effects can lead to changes in cellular behavior, such as altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with proteins and enzymes is essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its biochemical activity, as it can modulate the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures the compound interacts with the appropriate biomolecules within the cell .
Preparation Methods
Potassium 2-naphthalenetrifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Potassium 2-naphthalenetrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different boron-containing compounds.
Substitution: This compound is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 2-naphthalenetrifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by facilitating the synthesis of complex organic molecules.
Industry: This compound is used in the production of fine chemicals and materials, including polymers and advanced materials
Comparison with Similar Compounds
Potassium 2-naphthalenetrifluoroborate is part of a broader class of potassium trifluoroborate salts. Similar compounds include:
- Potassium phenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 2-thienyltrifluoroborate
Compared to these compounds, this compound offers unique advantages in terms of stability and reactivity. It is particularly effective in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable intermediates and its compatibility with a wide range of reaction conditions .
Properties
IUPAC Name |
potassium;trifluoro(naphthalen-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHJJHIOIXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2C=C1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635484 | |
Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668984-08-5 | |
Record name | Borate(1-), trifluoro-2-naphthalenyl-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668984-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium trifluoro(naphthalen-2-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 2-naphthalenetrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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